molecular formula C6H4BrF2NO B12332216 4-Bromo-3-(difluoromethoxy)pyridine

4-Bromo-3-(difluoromethoxy)pyridine

Cat. No.: B12332216
M. Wt: 224.00 g/mol
InChI Key: FQVRQWGVONMPNA-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethoxy)pyridine is a valuable halogenated pyridine derivative designed for advanced research and development. This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its molecular structure, featuring a bromine atom and a difluoromethoxy group on the pyridine ring, makes it a prominent intermediate for constructing complex molecules through various cross-coupling reactions. The difluoromethoxy (OCF2H) group is of significant interest in modern medicinal chemistry. It is recognized as a strategic bioisostere, capable of acting as a hydrogen bond donor, which can influence the potency, metabolic stability, and lipophilicity of lead compounds . Research indicates that incorporating the OCF2H group can be a superior alternative to traditional motifs like methoxy or trifluoromethoxy groups, offering a unique blend of electronic properties and enhanced membrane permeability . This compound is exclusively intended for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrF2NO

Molecular Weight

224.00 g/mol

IUPAC Name

4-bromo-3-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H4BrF2NO/c7-4-1-2-10-3-5(4)11-6(8)9/h1-3,6H

InChI Key

FQVRQWGVONMPNA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Br)OC(F)F

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Difluoromethoxy Pyridine

Retrosynthetic Approaches to the 4-Bromo-3-(difluoromethoxy)pyridine Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes to the target molecule, this compound. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com Key disconnections for this target molecule would logically occur at the C-Br and C-O bonds.

One primary retrosynthetic strategy involves the late-stage introduction of the bromine atom. This approach would start with a precursor already bearing the 3-(difluoromethoxy)pyridine (B2644224) moiety. The synthesis would then hinge on the regioselective bromination of this intermediate at the 4-position.

Alternatively, a different retrosynthetic path would involve the introduction of the difluoromethoxy group as a final step. This would necessitate the synthesis of a 4-bromo-3-hydroxypyridine (B17633) or a related pyridone precursor. The final step would then be the O-difluoromethylation of this intermediate. The choice between these approaches often depends on the availability and reactivity of the starting materials and the feasibility of achieving the desired regioselectivity in the key transformation steps.

Direct Bromination Strategies for Pyridine (B92270) Precursors

The direct bromination of pyridine and its derivatives is a fundamental transformation in heterocyclic chemistry. However, the electron-deficient nature of the pyridine ring generally makes electrophilic aromatic substitution, such as bromination, challenging and often requires harsh conditions. nih.gov

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of substituted pyridines is crucial for the synthesis of specific isomers like this compound. The position of the incoming bromine atom is directed by the electronic and steric properties of the substituents already present on the pyridine ring.

For pyridine N-oxides, electrophilic attack is often directed to the 2- and 4-positions. researchgate.net This activation and directing effect can be exploited for the synthesis of specific halopyridines. researchgate.netacs.org For instance, the bromination of pyridine N-oxide derivatives under optimized conditions can lead to highly regioselective products. researchgate.net Another approach involves the use of directing groups to control the position of bromination. For example, electrochemical bromination has been developed for the meta-bromination of pyridine derivatives by introducing a directing group. acs.org More recent methods have explored ring-opening and ring-closing sequences through Zincke imine intermediates to achieve 3-selective halogenation of pyridines. chemrxiv.org

Bromination with Specific Reagents and Catalysts

A variety of brominating agents and catalysts have been employed to effect the bromination of pyridines. The choice of reagent can significantly influence the reactivity and regioselectivity of the reaction.

Common brominating agents include bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). thieme-connect.comgoogle.comnih.gov The use of NBS in solvents like acetonitrile (B52724) has been shown to allow for the regioselective monobromination of activated pyridines, such as amino and hydroxy pyridines. thieme-connect.com Pyridinium bromide perbromide is another effective brominating agent. researchgate.net

The catalytic effect of pyridine in aromatic bromination has been studied, suggesting that in dilute solutions, it acts as a salt effect. researchgate.netcdnsciencepub.com Lewis acids can also be used to promote bromination. researchgate.net In some cases, radical conditions, using initiators like AIBN or benzoyl peroxide, can be employed for bromination. google.com The use of a pyridine•BrF₃ complex has been shown to reduce unwanted aromatic bromination during fluorination reactions. acs.org

Brominating AgentSubstrate TypeConditionsOutcome
N-Bromosuccinimide (NBS)Activated Pyridines (amino, hydroxy)AcetonitrileRegioselective monobromination thieme-connect.com
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Pyridine derivativesWithout additional solventBromination google.com
Pyridinium bromide perbromideAromatic compoundsEthyl acetate (B1210297)Bromination nih.gov
Bromine (Br₂)Pyridine N-oxidesVariesBromination, often at 2- and 4-positions researchgate.net
Pyridine•BrF₃Aromatic derivativesVariesReduced electrophilic bromination acs.org

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group is a valuable substituent in medicinal chemistry, acting as a lipophilic bioisostere of a hydroxyl or thiol group. ub.edunih.gov Its introduction onto a pyridine ring can be achieved through several methods.

O-Difluoromethylation of Pyridones and Hydroxypyridines

A common and direct method for introducing the difluoromethoxy group is the O-difluoromethylation of the corresponding hydroxy-substituted precursor. In the context of synthesizing this compound, this would involve the reaction of 4-bromo-3-hydroxypyridine with a suitable difluoromethylating agent. 3-Hydroxypyridine (B118123) itself is a commercially available starting material. sigmaaldrich.comnih.gov

The development of efficient difluoromethylation reactions has been an area of active research. One-pot syntheses of N-difluoromethyl-2-pyridones have been described using sodium chlorodifluoroacetate as a difluorocarbene source. nih.gov Another method involves the use of ethyl bromodifluoroacetate for the N-difluoromethylation of pyridines and 4-pyridones. ub.edunih.govresearchgate.netrsc.orgnih.gov While these examples focus on N-difluoromethylation, the principles can be extended to O-difluoromethylation of hydroxypyridines.

Difluorocarbene Generation and Reaction Conditions

The introduction of the difluoromethoxy group often proceeds via the in-situ generation of difluorocarbene (:CF₂), a reactive intermediate. cas.cn Difluorocarbene is typically generated from precursors such as sodium chlorodifluoroacetate (ClCF₂COONa) or ethyl bromodifluoroacetate (BrCF₂COOEt). ub.edunih.govnih.gov

The generation of difluorocarbene from these precursors is usually initiated by a base. The reaction conditions, including the choice of base and solvent, are critical for the efficient generation and subsequent trapping of the difluorocarbene by the nucleophilic hydroxyl group of the hydroxypyridine. For instance, the difluoromethylation of 2-acetaminopyridine derivatives to form N-difluoromethyl-2-pyridones was achieved using sodium chlorodifluoroacetate in the presence of a catalytic amount of 18-crown-6. nih.gov The subsequent hydrolysis under mild acidic conditions yielded the desired product. nih.gov The choice of reaction conditions can also influence the outcome, as seen in the synthesis of N-difluoromethylated pyridines where steric and electronic effects of substituents on the pyridine ring play a significant role. ub.edunih.gov

Difluorocarbene PrecursorConditionsApplication
Sodium chlorodifluoroacetate (ClCF₂COONa)Catalytic 18-crown-6N-difluoromethylation of 2-acetaminopyridine derivatives nih.gov
Ethyl bromodifluoroacetate (BrCF₂COOEt)Base (e.g., K₂CO₃)N-difluoromethylation of pyridines and 4-pyridones ub.edunih.gov

Transition Metal-Catalyzed Difluoromethylation Approaches

The introduction of the difluoromethyl group (CHF₂) onto an aromatic ring is a key transformation in the synthesis of fluorinated molecules. Transition-metal catalysis offers a powerful tool for this purpose, often providing mild and efficient routes. researchgate.netcas.cn While direct difluoromethylation of a pre-brominated pyridine at the 3-position is a challenging transformation, related palladium-catalyzed processes for heteroaryl halides have been developed. nih.gov These methods typically involve the cross-coupling of a heteroaryl halide with a suitable difluoromethylating agent. nih.gov

A common strategy involves a palladium catalyst, a phosphine (B1218219) ligand, and a difluoromethyl source like TMSCF₂H. nih.gov For instance, palladium-catalyzed difluoromethylation has been successfully applied to a wide range of heteroaryl chlorides, bromides, and iodides. nih.gov The choice of ligand is crucial; wide bite-angle bisphosphine ligands such as Xantphos have been shown to facilitate the key reductive elimination step from the palladium center. nih.gov

Iron-catalyzed systems represent a more economical and environmentally benign alternative. cas.cn Iron(III) acetylacetonate (B107027) (Fe(acac)₃), in the presence of a ligand like TMEDA, can catalyze the difluoromethylation of arylzinc reagents using difluoromethyl 2-pyridyl sulfone as the difluoromethyl source. cas.cn This method proceeds via a proposed radical mechanism and allows for the formation of difluoromethylated arenes under mild conditions. cas.cn

Table 1: Examples of Transition Metal-Catalyzed Difluoromethylation Conditions

Catalyst SystemDifluoromethylating AgentSubstrate TypeKey Features
Palladium / XantphosTMSCF₂H / NaOtBuHeteroaryl HalidesWide ligand bite angle accelerates reductive elimination. nih.gov
Iron(III) acetylacetonate / TMEDADifluoromethyl 2-pyridyl sulfoneArylzinc ReagentsEmploys an inexpensive iron catalyst and operates at low temperatures. cas.cn
Palladium / DPEPhos(SIPr)Ag(CF₂H)Heteroaryl BromidesCooperative bimetallic Pd/Ag catalyst system. nih.gov

Sequential and Convergent Synthetic Pathways

The synthesis of this compound can be approached through multi-step sequences that strategically install the necessary functional groups. These pathways can be designed to be either sequential, where one transformation follows another in a linear fashion, or convergent, where different fragments are prepared separately and then combined.

Integration of Bromination and Difluoromethylation Steps

A logical sequential pathway to this compound involves two key steps: bromination of the pyridine ring and introduction of the difluoromethoxy group. The order of these steps is critical and depends on the directing effects of the substituents and the stability of the intermediates.

One possible route begins with a 3-substituted pyridine, such as 3-hydroxypyridine. The hydroxyl group can first be converted to the difluoromethoxy group. The subsequent step is the bromination of the resulting 3-(difluoromethoxy)pyridine. The bromination of pyridine and its derivatives can be challenging and may require specific conditions to achieve the desired regioselectivity. chempanda.com For electron-deficient pyridine rings, electrophilic bromination typically occurs at the 3- or 5-position. chempanda.com The difluoromethoxy group is electron-withdrawing, which would deactivate the ring towards electrophilic substitution, but would likely direct an incoming electrophile to the 4- or 6-position.

Alternatively, one could start with a pyridine that is already brominated. For example, starting with 4-bromo-3-hydroxypyridine, the key step would be the conversion of the hydroxyl group to the difluoromethoxy group. This O-difluoromethylation is often accomplished using a difluorocarbene precursor, such as sodium chlorodifluoroacetate or other related reagents, under basic conditions.

Synthesis from Diverse Pyridine Building Blocks

One of the most common and practical starting points is a 3-hydroxypyridine derivative. For example, starting with 4-bromo-3-hydroxypyridine, the synthesis would culminate in the O-difluoromethylation step. This transformation introduces the desired difluoromethoxy group onto the pre-functionalized pyridine core.

Another approach could involve starting with a 3-aminopyridine. The amino group could potentially be converted into the target functionality through a series of transformations, although this is generally a more complex route than starting from a hydroxypyridine.

Table 2: Potential Pyridine Building Blocks and Key Transformations

Starting Pyridine Building BlockKey Transformation(s)Rationale
4-Bromo-3-hydroxypyridineO-DifluoromethylationDirect precursor where the hydroxyl group is converted to the target difluoromethoxy group.
3-(Difluoromethoxy)pyridineElectrophilic BrominationIntroduction of the bromine atom at the C4 position of the pre-formed difluoromethoxy-substituted ring.
3-HydroxypyridineO-Difluoromethylation, then BrominationA two-step sequence installing the functional groups sequentially.

Stereoselective Synthesis and Enantiomeric Enrichment Strategies

The concepts of stereoselective synthesis and enantiomeric enrichment apply to chiral molecules, which are molecules that are non-superimposable on their mirror images. This typically occurs when a molecule contains a stereocenter, such as a carbon atom bonded to four different substituents.

The molecule this compound is achiral. It does not possess any stereocenters, and it has a plane of symmetry that bisects the pyridine ring. Therefore, it exists as a single, achiral compound, and its two mirror images are superimposable.

As a result, strategies for stereoselective synthesis or enantiomeric enrichment are not applicable to the synthesis of this compound itself. capes.gov.br Such strategies are only relevant for the synthesis of molecules that can exist as multiple stereoisomers (enantiomers or diastereomers). While this specific compound is achiral, it could be incorporated as a structural fragment into a larger, more complex molecule that is chiral. In that context, the synthesis of the larger molecule might require stereoselective methods to control the stereochemistry of other parts of the molecule, but not for the this compound moiety itself.

Chemical Reactivity and Transformations of 4 Bromo 3 Difluoromethoxy Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4-position of 4-Bromo-3-(difluoromethoxy)pyridine serves as a key handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira Couplings)

Palladium-catalyzed cross-coupling reactions are highly effective for creating C-C bonds at the site of the C-Br bond.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method. For bromopyridine derivatives, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl groups. rsc.org The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The reactivity of halogens in these couplings typically follows the order I > Br > Cl. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromopyridines
CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-Na₂CO₃Toluene80
Pd(CF₃COO)₂PPh₃-DMF100
Pd₂(dba)₃(±)-BINAPNaOButToluene80
This table presents typical conditions used for Suzuki-Miyaura reactions involving bromopyridine substrates and may be applicable to this compound.

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines by reacting the bromopyridine with a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper complexes. acs.orgnih.gov The process involves the formation of a copper(I) acetylide, which then reacts with the palladium-activated bromopyridine. nih.gov This method is crucial for synthesizing precursors to important heterocyclic compounds like azaindoles. nih.gov

The Heck coupling , while not as commonly cited for this specific substrate in the provided context, is another powerful palladium-catalyzed reaction that could potentially be used to introduce alkenyl groups by reacting this compound with an alkene.

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination, O- and S-Arylation)

The formation of carbon-heteroatom bonds from aryl halides is another cornerstone of modern organic synthesis, with the Buchwald-Hartwig amination being a prominent example. This palladium-catalyzed reaction enables the coupling of amines with aryl halides to form C-N bonds. For this compound, this would involve reacting the compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.org This reaction is instrumental in synthesizing a wide array of arylamine derivatives.

Table 2: Typical Reagents for Buchwald-Hartwig Amination of a Bromopyridine
ComponentExample Reagent
Palladium Precatalyst[Pd₂(dba)₃]
Ligand(±)-BINAP
BaseNaOBut (Sodium tert-butoxide)
Amine SourcePrimary or Secondary Amine
SolventToluene
Data derived from a representative Buchwald-Hartwig reaction of a bromopyridine. rsc.org

Similarly, O- and S-arylation reactions, which form carbon-oxygen and carbon-sulfur bonds respectively, can be achieved using related copper- or palladium-catalyzed systems. These methods would couple this compound with alcohols, phenols, or thiols to generate the corresponding aryl ethers and thioethers. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The electronic properties of the pyridine ring, influenced by the nitrogen atom and the substituents, dictate its susceptibility to substitution reactions.

Pyridine is generally electron-deficient and thus more prone to nucleophilic aromatic substitution (SNAr) than electrophilic substitution. acs.org The electron-withdrawing nature of the ring nitrogen makes the C2, C4, and C6 positions electrophilic. acs.org In this compound, the C4 position is occupied by a good leaving group (bromide), making it a prime site for nucleophilic attack. The presence of the strongly electron-withdrawing difluoromethoxy group at C3 would further activate the ring towards nucleophilic attack, particularly at the C4 position. However, nucleophilic substitution can sometimes be directed to the C2 or C6 positions depending on the reaction conditions and the nature of other substituents. nih.gov

Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, it preferentially happens at the C3 and C5 positions, which are comparatively more electron-rich. acs.org For this compound, the C5 position would be the most likely site for electrophilic attack, as the C3 position is already substituted. The directing effects of both the bromo and difluoromethoxy groups would need to be considered.

Reactions Involving the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is not merely a passive substituent; it influences the reactivity of the pyridine ring and can itself be a site of chemical interest, although it is generally stable.

Functional Group Interconversions and Derivatizations

The difluoromethoxy group is generally considered to be metabolically stable, which is a desirable trait in medicinal chemistry. researchgate.netnih.gov Direct chemical transformations of the OCF₂H group are not common due to the strength of the C-F bonds. Most synthetic strategies focus on introducing this group onto a molecule rather than modifying it once it is in place. rsc.orgacs.org

The synthesis of aryl difluoromethyl ethers often proceeds via the reaction of a phenol (B47542) with a difluorocarbene (:CF₂) precursor. acs.org This carbene intermediate is trapped by the phenoxide to form the desired ether. acs.org This mechanistic pathway highlights the stability of the resulting difluoromethoxy group, as its formation is essentially irreversible under these conditions. While direct hydrolysis or cleavage of the difluoromethoxy group is challenging, specialized and often harsh conditions would be required. The C-H bond within the difluoromethoxy group is acidic and can potentially be deprotonated under strongly basic conditions, opening up pathways for further functionalization, though this is an area of advanced synthetic exploration. acs.org

Impact on Ring Reactivity

The difluoromethoxy group significantly impacts the electronic properties of the pyridine ring. As a strongly electron-withdrawing and highly lipophilic group, it modulates the biological and physiological activity of molecules in which it is incorporated. acs.orgresearchgate.net

Its key effects on reactivity include:

Enhanced Electrophilicity: The OCF₂H group deactivates the pyridine ring towards electrophilic substitution, making such reactions even more challenging than on an unsubstituted pyridine.

Activation for Nucleophilic Attack: It enhances the electron-deficient nature of the pyridine ring, thereby activating it for nucleophilic aromatic substitution, especially at the C2, C4, and C6 positions.

Metabolic Stability: The presence of the difluoromethoxy group can block sites of metabolic oxidation on the pyridine ring, improving the metabolic stability of drug candidates. acs.org

Acidity of Ring Protons: The electron-withdrawing effect can increase the acidity of the remaining C-H protons on the pyridine ring, potentially facilitating metalation or other C-H functionalization reactions under specific conditions.

Radical Reactions and Their Synthetic Utility

While specific studies on radical reactions of this compound are not extensively documented, its reactivity can be inferred from the well-established principles of radical chemistry on substituted pyridines. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing difluoromethoxy and bromo groups, makes it a suitable substrate for radical functionalization, particularly through Minisci-type reactions. nih.govacs.org

The Minisci reaction and its modern variants, often initiated by photoredox catalysis, involve the addition of nucleophilic carbon-centered radicals to protonated heteroaromatic compounds. nih.govrsc.org For this compound, the expected regioselectivity of a Minisci-type reaction would favor the introduction of an alkyl or acyl radical at the C2 or C6 positions, which are ortho to the nitrogen atom and activated towards radical attack. The precise outcome would be influenced by the steric hindrance posed by the adjacent substituents and the specific reaction conditions.

Table 1: Potential Radical Reactions of this compound

Reaction TypePotential Reagents/ConditionsExpected ProductSynthetic Utility
Minisci-type Alkylation Alkyl carboxylic acids, AgNO₃, (NH₄)₂S₂O₈ or Photoredox catalysis with alkyl trifluoroborates or boronic acids. nih.gov2-Alkyl-4-bromo-3-(difluoromethoxy)pyridine and/or 6-Alkyl-4-bromo-3-(difluoromethoxy)pyridineIntroduction of diverse alkyl groups to the pyridine core.
Radical Trifluoromethylation CF₃I, triethylborane (B153662) or CF₃SO₂Na, photoredox catalyst. wikipedia.org2-(Trifluoromethyl)-4-bromo-3-(difluoromethoxy)pyridine and/or 6-(Trifluoromethyl)-4-bromo-3-(difluoromethoxy)pyridineInstallation of a trifluoromethyl group, a key pharmacophore.
Radical Borylation Bis(pinacolato)diboron, pyridine, base (e.g., methoxide). organic-chemistry.orgthieme.deArylboronate at the C-Br position.Formation of a boronic ester for subsequent cross-coupling reactions.

The synthetic utility of these radical reactions lies in their ability to introduce carbon-substituents at positions that are often difficult to access through classical nucleophilic or electrophilic substitution pathways. For instance, a radical trifluoromethylation could install a trifluoromethyl group, a moiety known to enhance the metabolic stability and lipophilicity of drug candidates. wikipedia.orgresearchgate.net Similarly, radical borylation offers a transition-metal-free pathway to boronic esters, which are versatile intermediates in organic synthesis. organic-chemistry.orgrsc.org

Chemo- and Regioselective Transformations

The presence of a bromine atom on the pyridine ring of this compound provides a reactive handle for a variety of chemo- and regioselective transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions selectively target the carbon-bromine bond, leaving the rest of the molecule intact.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C4 position. The reaction typically employs a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or boronic ester). The regioselectivity is exclusively at the site of the bromine atom.

Sonogashira Coupling: The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyridines. It involves the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This transformation is highly chemoselective for the C-Br bond and provides a direct route to functionalized alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It can be used to introduce primary or secondary amines at the C4 position of the pyridine ring, reacting selectively at the C-Br bond. This reaction is of significant importance in the synthesis of pharmaceutical compounds, where arylamines are common structural motifs.

Table 2: Chemo- and Regioselective Cross-Coupling Reactions of this compound

Reaction TypeTypical Reagents/ConditionsProduct
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)4-Aryl-3-(difluoromethoxy)pyridine
Sonogashira Coupling Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N)4-Alkynyl-3-(difluoromethoxy)pyridine
Buchwald-Hartwig Amination Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu)4-Amino-3-(difluoromethoxy)pyridine

These palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of the this compound scaffold, allowing for the systematic and predictable introduction of a wide array of functional groups. The high degree of chemo- and regioselectivity ensures that the transformations occur exclusively at the intended position, which is crucial for the efficient synthesis of complex target molecules.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases, chemical supplier catalogs, and patent literature, detailed spectroscopic characterization data for the chemical compound this compound remains elusive. Information regarding its advanced spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is not currently available in the public domain.

While the compound is listed by several chemical suppliers with the CAS number 1804910-68-6 and a molecular formula of C₆H₄BrF₂NO, the associated experimental data necessary for a thorough structural elucidation and spectroscopic profile is not provided. Searches for its synthesis, which would typically include characterization data in the experimental section of a patent or scholarly article, have also not yielded the specific information required for a detailed analysis as per the requested outline.

Consequently, the generation of an in-depth scientific article focusing on the advanced spectroscopic characterization and structural elucidation of this compound, as specified in the detailed outline, is not possible at this time due to the absence of the foundational ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and IR spectroscopic data.

For context, the analysis of related fluorinated pyridine derivatives suggests that the ¹H NMR spectrum of this compound would likely exhibit signals in the aromatic region, with the difluoromethoxy group appearing as a triplet. The ¹³C NMR would show characteristic shifts for the pyridine ring carbons and the difluoromethoxy carbon, with the latter expected to be a triplet due to coupling with the fluorine atoms. The ¹⁹F NMR would provide a key signal for the difluoromethoxy group. However, without experimental data, any discussion of specific chemical shifts, coupling constants, and detailed structural assignments would be purely speculative.

Similarly, the Infrared (IR) spectrum would be expected to show characteristic absorption bands for the C-Br, C-O, C-F, and aromatic C-H and C=N bonds. However, the precise wavenumbers and intensities are not documented.

Further research or the de novo synthesis and spectroscopic analysis of this compound would be required to generate the data necessary to fulfill the requested detailed article.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Difluoromethoxy Pyridine

Vibrational Spectroscopy

Raman Spectroscopy: Molecular Vibrations Analysis

Raman spectroscopy provides valuable information about the molecular vibrations of a compound, offering a fingerprint based on its unique structural features. For 4-Bromo-3-(difluoromethoxy)pyridine, Raman analysis would be expected to reveal characteristic vibrational modes associated with the pyridine (B92270) ring, the carbon-bromine bond, and the difluoromethoxy group.

A hypothetical table of expected Raman shifts for this compound is presented below, based on typical vibrational frequencies for similar functional groups.

Vibrational Mode Expected Raman Shift (cm⁻¹) (Hypothetical)
Pyridine Ring Breathing990 - 1050
Aromatic C-H Stretch3000 - 3100
C-Br Stretch500 - 650
C-O-C Stretch (Ether)1050 - 1250
C-F Stretch1000 - 1100
C-H Stretch (in -OCF₂H)2900 - 3000

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound, with a molecular weight of approximately 224.00 g/mol , various mass spectrometry techniques can be employed. abovchem.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the determination of its elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

While specific HRMS data for this compound is not available, a hypothetical analysis would be expected to confirm the molecular formula C₆H₄BrF₂NO.

Ion Calculated m/z (Hypothetical) Relative Abundance (Hypothetical)
[M (⁷⁹Br)]⁺222.9468100%
[M (⁸¹Br)]⁺224.9447~98%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The mass spectrum obtained from GC-MS would show the molecular ion and a series of fragment ions, providing structural information.

Given the structure of this compound, fragmentation would likely occur through several pathways, including the loss of the bromine atom, cleavage of the difluoromethoxy group, and fragmentation of the pyridine ring. The resulting fragment ions would be characteristic of the compound's structure.

A table of potential major fragment ions in the GC-MS spectrum of this compound is presented below based on common fragmentation patterns of related compounds.

Fragment Ion (Hypothetical) m/z (for ⁷⁹Br isotope) Possible Identity
[C₆H₄BrF₂NO]⁺223Molecular Ion
[C₆H₄F₂NO]⁺144Loss of Br
[C₅H₄Br]⁺157Loss of OCF₂H
[C₅H₄N]⁺78Pyridine radical cation
[CHF₂]⁺51Difluoromethyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique often coupled with liquid chromatography, suitable for analyzing polar and less volatile compounds. For a compound like this compound, ESI-MS would typically result in the observation of the protonated molecule, [M+H]⁺. The characteristic isotopic pattern of bromine would also be evident in the ESI-MS spectrum.

A study on the selective detection of unknown organic bromine compounds using negative-ion ESI-MS with induced in-source fragmentation suggests that bromide ions (m/z 79 and 81) can be detected, providing a selective method for identifying brominated compounds.

A hypothetical representation of the expected ions in the positive mode ESI-MS spectrum is provided below.

Ion m/z (for ⁷⁹Br isotope) (Hypothetical) m/z (for ⁸¹Br isotope) (Hypothetical)
[M+H]⁺223.9546225.9525
[M+Na]⁺245.9366247.9345

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of atoms in this compound and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the time of this writing, no public crystal structure data for this compound is available in crystallographic databases. However, analysis of a suitable single crystal would be expected to reveal a planar pyridine ring with the bromo and difluoromethoxy substituents in the specified positions. The crystal packing would likely be influenced by halogen bonding involving the bromine atom and other intermolecular forces.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for its isolation from reaction mixtures. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be valuable methods.

Purity levels for commercially available this compound are often cited as being greater than 95%. abovchem.com Chromatographic methods are employed to verify this purity.

Gas Chromatography (GC): Given its likely volatility, GC would be an effective method for purity analysis. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak would be characteristic of the compound under specific GC conditions (e.g., column type, temperature program).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can also be used to assess the purity of this compound. A typical analysis would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity would be determined by the relative area of the main peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. For a substituted pyridine derivative like this compound, reverse-phase HPLC is a commonly employed method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC setup for the analysis of this compound would likely involve a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acid modifier such as formic acid or trifluoroacetic acid.

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Pyridine

Parameter Value
Column C18 Reverse-Phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-40% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Example Retention Time | ~12.4 minutes rsc.org |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is expected to have a reasonable boiling point, GC is a suitable method for its analysis. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Specific GC methods for this compound are not detailed in readily accessible literature. However, general methods for pyridine and its derivatives often utilize a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a column coated with a polysiloxane-based stationary phase. For detection, a Flame Ionization Detector (FID) is often used due to its high sensitivity to organic compounds. Alternatively, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing both retention time data and mass spectral information for definitive identification.

In a patent describing the synthesis of 3-bromo-4-methylpyridine, Thin-Layer Chromatography was used to monitor the reaction's progress, which is a common precursor to developing more advanced chromatographic methods like GC and HPLC. google.com

Table 2: General GC Parameters for Pyridine Derivative Analysis

Parameter Value
Column Capillary column (e.g., DB-5 or equivalent)
Injector Temperature 250 °C
Oven Program Initial temp. 100 °C, ramp to 250 °C at 10 °C/min
Carrier Gas Helium
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 280 °C |

Column Chromatography (Silica Gel Chromatography)

Column chromatography is a fundamental purification technique in synthetic chemistry, particularly for isolating a desired compound from a reaction mixture. For the purification of this compound, silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate a wide range of organic compounds.

The separation on a silica gel column is based on the principle of adsorption. More polar compounds in the mixture will have a stronger interaction with the polar silica gel and will thus elute more slowly, while less polar compounds will elute more quickly. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758), is typically used. The polarity of the eluent is carefully optimized by adjusting the ratio of the two solvents to achieve the desired separation.

In the synthesis of related N-difluoromethylated pyridones and quinolones, purification was successfully achieved using column chromatography on silica gel with a mobile phase gradient of 0-5% methanol in dichloromethane or 0-1% ethyl acetate in dichloromethane. rsc.org Another example from the literature describes the purification of a substituted pyridine derivative using a mixture of ethyl acetate and hexane. rsc.org

Table 3: Typical Column Chromatography Conditions for Purification

Parameter Description
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%)
Alternative Eluent Gradient of Methanol in Dichloromethane (e.g., 0% to 5%) rsc.org
Monitoring Thin-Layer Chromatography (TLC) with UV visualization

| Fraction Collection | Fractions are collected and analyzed by TLC to isolate the pure product |

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Difluoromethoxy Pyridine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. bldpharm.com By approximating the electron density, DFT allows for the calculation of a molecule's ground-state energy and the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This involves determining key parameters such as bond lengths, bond angles, and dihedral angles.

For a molecule like 4-bromo-3-(difluoromethoxy)pyridine, a typical DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory, would yield its optimized structural parameters. abovchem.com Such calculations performed on related molecules like 4-bromo-3-(methoxymethoxy)benzoic acid have shown a good correlation between calculated and experimentally determined parameters. abovchem.com The geometry optimization process finds the lowest energy conformation, which is crucial for understanding the molecule's interactions with biological targets or other reactants.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Pyridine (B92270) Ring (Illustrative) Note: This data is illustrative for a generic substituted pyridine and not specific to this compound.

ParameterTypical Calculated Value (Å or °)
C-N Bond Length1.33 - 1.34
C-C Bond Length1.38 - 1.40
C-Br Bond Length~1.90
C-O Bond Length~1.37
C-N-C Bond Angle~117
C-C-C Bond Angle118 - 121

Analysis of Molecular Orbitals: HOMO, LUMO, and Energy Gaps

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. sigmaaldrich.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical hardness, and optical properties. abovchem.comsigmaaldrich.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. sigmaaldrich.comuni.lu For instance, as conjugated π systems in molecules increase in size, their HOMO-LUMO energy gap narrows, leading to absorption of light at longer wavelengths. mdpi.com

While specific calculations for this compound are not available, DFT studies on similar aromatic compounds allow for the estimation of these values. These calculations reveal how substituents like bromine and the difluoromethoxy group modulate the electronic properties of the pyridine ring.

Table 2: Illustrative Frontier Orbital Energies and Properties Note: These values are representative and not specific to this compound.

ParameterTypical Calculated Value (eV)Significance
EHOMO-5.0 to -7.0Electron-donating ability
ELUMO-1.0 to -3.0Electron-accepting ability
HOMO-LUMO Gap (ΔE)~4.0Chemical reactivity and kinetic stability

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. abovchem.com It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. d-nb.info

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, consistent with its basic character. The electron-withdrawing nature of the bromine and difluoromethoxy groups would influence the electron distribution on the aromatic ring, creating areas of varying positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are vital in biological systems and crystal engineering. d-nb.info

Conformational Landscape and Energetic Preferences

The presence of the flexible difluoromethoxy group (-OCF₂H) introduces conformational complexity to the molecule. The rotation around the C-O single bond results in different spatial arrangements (conformers) with varying energies. A conformational analysis aims to identify the most stable conformer(s) and the energy barriers for interconversion between them.

Computational studies on related fluorinated molecules, such as fluorinated piperidines, have shown that conformational preferences are dictated by a delicate balance of steric repulsion, electrostatic interactions (like dipole-dipole interactions), and hyperconjugation. d-nb.info For this compound, DFT calculations would be employed to rotate the difluoromethoxy group and calculate the potential energy at each step, generating a potential energy surface. The minima on this surface correspond to stable conformers.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides profound insights into reaction mechanisms by mapping out the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For a potential reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations could be used to model the approach of the nucleophile, the formation of the Meisenheimer intermediate, and the departure of the leaving group. Finding the transition state structure, which is a first-order saddle point on the potential energy surface, and confirming it with a frequency calculation (which should yield exactly one imaginary frequency) is a key step in understanding the reaction's feasibility and kinetics.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, a suite of quantum chemical descriptors can be calculated from the electronic structure to predict a molecule's reactivity. bldpharm.com These descriptors provide a quantitative basis for concepts like electronegativity and chemical hardness.

Table 3: Key Quantum Chemical Descriptors for Reactivity Note: These descriptors are derived from HOMO and LUMO energies and are used to predict general reactivity trends.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution; related to the HOMO-LUMO gap.
Global Electrophilicity Index (ω)ω = χ² / (2η)Measures the propensity of a species to accept electrons.

In Silico Screening and Molecular Docking Studies for Biological Interactions

Following a comprehensive review of available scientific literature, no specific in silico screening or molecular docking studies for the compound this compound have been publicly reported.

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction mode of a small molecule (ligand) with a biological macromolecule, typically a protein. This process involves creating a three-dimensional model of the target protein and computationally placing the ligand into the protein's binding site. Algorithms then calculate a docking score, which estimates the binding energy, and visualize the potential interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

While the difluoromethoxy group and the bromo-substituted pyridine ring are functional motifs of interest in medicinal chemistry for their potential to modulate pharmacokinetic properties and binding interactions, specific computational data detailing their behavior in the context of this compound is not available in the reviewed sources. Research on related pyridine derivatives suggests a wide range of potential biological targets, but direct extrapolation to this specific compound without dedicated studies would be speculative.

Therefore, detailed research findings, including data on specific protein targets, binding affinities, and interaction patterns for this compound, cannot be provided. The generation of data tables on this topic is not possible due to the absence of published research data.

Applications and Functional Significance of 4 Bromo 3 Difluoromethoxy Pyridine in Chemical Research

Versatile Building Block in Complex Organic Synthesis

In the field of organic synthesis, 4-bromo-3-(difluoromethoxy)pyridine serves as a highly valuable and versatile building block. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated. The pyridine (B92270) ring itself is a common scaffold in many complex molecules. The bromine atom at the 4-position is a particularly useful functional handle; it can act as a leaving group in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the bromine atom can be replaced through nucleophilic substitution reactions, enabling the incorporation of a wide array of functional groups. smolecule.com The difluoromethoxy group at the 3-position influences the electronic properties of the pyridine ring, affecting its reactivity and the regioselectivity of further substitutions. smolecule.com This electronic influence, combined with the steric hindrance it provides, allows for precise control over synthetic transformations, making it an indispensable tool for chemists aiming to build intricate molecular frameworks.

Precursor for Biologically Active Molecules and Pharmaceutical Intermediates

The difluoromethyl group (CF2H) has garnered significant interest in medicinal chemistry due to its unique properties. nih.gov It is often considered a lipophilic bioisostere of hydroxyl (OH) and thiol (SH) groups, meaning it can mimic their size and shape while offering different electronic and metabolic characteristics. nih.govrsc.org The CF2H group can act as a hydrogen bond donor, a crucial interaction for the binding of molecules to biological targets like proteins and enzymes. rsc.org This has been exploited to enhance properties such as membrane permeability and binding affinity of biologically active compounds. nih.govub.edu

This compound is a key intermediate in the synthesis of novel pharmaceutical compounds. The pyridine core is a privileged scaffold found in numerous approved drugs. researchgate.net The presence of the difluoromethoxy group can enhance metabolic stability and bioavailability, properties that are critical for the development of effective medicines. smolecule.com The compound's structure allows it to be used in the creation of a diverse range of potential therapeutic agents, including those with potential antimicrobial and anticancer activities. smolecule.com The ability to functionalize the molecule at the bromine position provides a direct route to generate libraries of related compounds for screening and lead optimization in drug discovery programs.

The structural motifs present in this compound are also highly relevant to the agrochemical industry. smolecule.com Pyridine-based structures are integral to many commercial herbicides, fungicides, and insecticides. The introduction of fluorine atoms, such as in the difluoromethoxy group, is a well-established strategy for increasing the potency and metabolic stability of agrochemicals. nih.gov Consequently, this compound is utilized as a precursor for developing new crop protection agents. smolecule.com The difluoromethylpyrazole motif, for example, is an important component in the agrochemical sector. rsc.org

Development of Advanced Materials and Specialty Chemicals

The application of this compound extends beyond the life sciences into the realm of materials science. The unique electronic and fluorophobic properties conferred by the difluoromethoxy group make this compound a candidate for the synthesis of advanced materials. smolecule.com These materials could possess specific and desirable electronic or optical properties, finding use in areas like organic electronics. The fluorinated nature of the molecule can also be harnessed to create specialty chemicals with tailored surface properties or thermal stabilities.

Radiopharmaceutical Applications (e.g., in PET imaging)

Fluorine-containing compounds are fundamental to non-invasive diagnostic tools such as Positron Emission Tomography (PET). nih.govub.edu The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for PET imaging. The synthesis of ¹⁸F-labeled radiotracers often involves the late-stage introduction of the radioisotope onto a precursor molecule. The chemical structure of this compound, particularly its activated pyridine ring system, makes it a potential candidate for developing novel ¹⁸F-labeled PET imaging agents for diagnostic purposes in oncology, neurology, and cardiology. nih.govub.edu

Interactive Data Tables

Table 1: Chemical Identity of this compound

Property Value
CAS Number 1804910-68-6
Molecular Formula C₆H₄BrF₂NO
Molecular Weight 224.00 g/mol

| IUPAC Name | this compound |

Table 2: Mentioned Compounds

Compound Name CAS Number Molecular Formula
This compound 1804910-68-6 C₆H₄BrF₂NO
3-Bromo-4-(difluoromethoxy)pyridine 1214377-46-4 C₆H₄BrF₂NO
4-Bromo-3-(difluoromethyl)pyridine 1256821-48-3 C₆H₄BrF₂N
4-bromo-3-(difluoromethyl)pyridine-2-carboxylic acid Not Available C₇H₄BrF₂NO₂
4-Bromo-3-(difluoromethoxy)aniline 87967-37-1 C₇H₆BrF₂NO
3-Bromo-4-(difluoromethoxy)aniline 83189-98-4 C₇H₆BrF₂NO
Ethyl bromodifluoroacetate Not Available C₄H₅BrF₂O₂
4-Bromo-3,5-difluoropyridine 1092352-40-3 C₅H₂BrF₂N
2,3-dichloro-5-(trifluoromethyl)pyridine Not Available C₆H₂Cl₂F₃N
Pyroxsulam Not Available C₁₄H₁₃F₃N₆O₅S
4-(Bromomethyl)pyridine hydrobromide 73870-24-3 C₆H₇Br₂N
3-bromo-4-methylpyridine Not Available C₆H₆BrN
3-Bromo-4-fluoropyridine 116922-60-2 C₅H₃BrFN
4-Bromo-3-fluoroaniline 656-65-5 C₆H₅BrFN
4-Bromo-2-(trifluoromethyl)pyridine 887583-90-6 C₆H₃BrF₃N
1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene 1242258-46-3 C₇H₃BrF₄O
2-Bromo-3-fluoropyridin-4-ol 1211525-92-6 C₅H₃BrFNO
4-Bromo-3,5-difluorophenol 130191-91-2 C₆H₃BrF₂O

Emerging Research Frontiers and Future Perspectives

Innovations in Green and Sustainable Synthesis of Fluorinated Pyridines

The chemical industry is increasingly moving towards "green" chemistry, a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. dovepress.com For the synthesis of fluorinated pyridines, this translates into several key areas of innovation:

Atom Economy and Waste Reduction: Traditional multi-step syntheses often generate significant chemical waste. Modern approaches focus on maximizing the incorporation of all starting materials into the final product. This includes the development of one-pot reactions and tandem catalysis to reduce intermediate purification steps. mdpi.com

Safer Reagents and Solvents: Researchers are actively seeking alternatives to hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), which have historically been used in fluorination reactions. dovepress.com The use of less toxic and more manageable fluorinating agents is a key goal. Similarly, the replacement of volatile organic solvents with greener alternatives like water or bio-based solvents is a significant area of research. acs.org

Energy Efficiency: Many conventional synthetic routes require high temperatures and pressures, contributing to a large energy footprint. The development of catalytic systems that operate under milder conditions is a crucial aspect of sustainable synthesis. dovepress.com Photocatalysis, which utilizes light to drive chemical reactions, is a promising avenue for achieving energy-efficient transformations.

Recent advancements in the C-H functionalization of pyridines, for example, offer a more direct and atom-economical way to introduce substituents, avoiding the need for pre-functionalized starting materials. cas.cnnih.govacs.org These methods, when applied to fluorinated pyridine (B92270) cores, can significantly streamline the synthesis of complex derivatives.

Exploitation of Novel Catalytic Systems for Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation for the transformation of compounds like 4-Bromo-3-(difluoromethoxy)pyridine.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are well-established for modifying bromo-pyridines. nih.gov However, research is ongoing to develop more active and versatile catalysts based on other transition metals like rhodium and nickel. nih.govresearchgate.net These new catalysts can offer different reactivity profiles and enable previously challenging transformations.

Photoredox Catalysis: This rapidly emerging field uses light-absorbing catalysts to facilitate single-electron transfer processes, opening up new avenues for C-H functionalization and other transformations under mild conditions. acs.org This approach is particularly attractive for the late-stage functionalization of complex molecules.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for various transformations. acs.org This can be advantageous in pharmaceutical synthesis where metal contamination is a concern.

The strategic application of these catalytic systems allows for the selective modification of the pyridine ring, enabling the synthesis of a diverse library of derivatives from a single starting material like this compound.

Advanced Characterization Techniques for In Situ Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced characterization techniques that allow for in situ monitoring are becoming increasingly important in the synthesis of fluorinated pyridines.

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be adapted for real-time analysis of reaction mixtures. researchgate.netnumberanalytics.com This provides valuable information on the formation of intermediates and byproducts, allowing for rapid adjustments to reaction conditions.

Mass Spectrometry: Real-time mass spectrometry can track the concentrations of reactants, intermediates, and products throughout a reaction, offering a detailed kinetic profile. numberanalytics.com

Calorimetry: Reaction calorimeters measure the heat flow of a reaction in real time, providing critical data for safety assessment and process scale-up.

A notable development is the use of covalent self-reporting peptide degraders, which allows for real-time monitoring of targeted protein degradation in vivo. acs.org While not directly a synthesis monitoring technique, it showcases the power of designing molecules with built-in analytical capabilities. For the synthesis of this compound, in situ monitoring can lead to improved yields, reduced reaction times, and enhanced process safety.

Integration of Machine Learning and AI in Compound Design and Synthesis

The convergence of chemistry and artificial intelligence is revolutionizing how new molecules are designed and synthesized. Machine learning (ML) and artificial intelligence (AI) are being applied to various aspects of the chemical sciences, with significant potential for the development of fluorinated pyridines. preprints.orgpreprints.org

Predictive Modeling: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including identifying optimal reaction conditions and potential side reactions. nih.govacs.org This can significantly reduce the amount of trial-and-error experimentation required.

Retrosynthetic Analysis: AI-powered tools can propose novel synthetic routes to target molecules, often identifying more efficient or cost-effective pathways than those devised by human chemists. cas.org

Compound Design: AI can be used to design new molecules with specific desired properties. For instance, a multimodal deep learning model called F-CPI has been developed to predict how fluorine substitution will affect a compound's bioactivity. nih.gov This allows for the in silico design of more potent and effective drug candidates. Researchers have also used AI to design novel pyridine derivatives with potential antidiabetic and antiproliferative activities. nih.gov

By leveraging the power of AI, researchers can accelerate the discovery and development of new fluorinated pyridine derivatives with tailored properties for specific applications.

Addressing Research Gaps and Expanding Application Scope

Despite significant progress, there are still research gaps and opportunities to expand the applications of fluorinated pyridines like this compound.

Selective C-H Functionalization: While significant strides have been made, the selective functionalization of specific C-H bonds in complex pyridine derivatives remains a challenge. researchgate.net Developing more regioselective and stereoselective methods is a key area of ongoing research.

Novel Fluorination Methodologies: The development of new, milder, and more selective fluorinating reagents and methods is crucial for expanding the toolbox of synthetic chemists. cas.cn

Exploration of New Applications: The unique properties imparted by the difluoromethoxy group suggest that this compound and its derivatives could find applications beyond traditional medicinal chemistry. For example, the incorporation of fluorinated pyridines into polymers and materials can lead to novel properties. nih.gov The expanding role of pyridine scaffolds in drug design suggests a bright future for new pharmaceuticals based on this core structure. nih.govnih.gov

By addressing these research gaps and exploring new application areas, the full potential of this compound as a versatile chemical building block can be realized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.